Ethyl 4-(4-oxopiperidin-1-yl)benzoate
Description
Ethyl 4-(4-oxopiperidin-1-yl)benzoate (C₁₄H₁₇NO₃) is an ester derivative of benzoic acid featuring a 4-oxopiperidin-1-yl substituent at the para position. The piperidinone ring introduces a cyclic ketone group, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
ethyl 4-(4-oxopiperidin-1-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-2-18-14(17)11-3-5-12(6-4-11)15-9-7-13(16)8-10-15/h3-6H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWOUGBBALATQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2CCC(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90507896 | |
| Record name | Ethyl 4-(4-oxopiperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25437-95-0 | |
| Record name | Ethyl 4-(4-oxo-1-piperidinyl)benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25437-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-(4-oxopiperidin-1-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90507896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-oxopiperidin-1-yl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of ethyl 4-piperidin-1-yl-benzoate with 2-bromobenzamine in the presence of sodium tris(acetoxy)borohydride in dichloroethane at room temperature for 16 hours . The reaction mixture is then concentrated, dissolved in ethyl acetate, washed with water, dried, and evaporated to yield the product as a white solid with a yield of 54%.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Oxidation Reactions
The oxo group in the piperidinone ring and the ester functionality are primary sites for oxidation.
Oxidation with KMnO₄ under acidic conditions cleaves the ester group, yielding carboxylic acids. Chromium-based oxidants selectively target the benzylic position, forming aldehydes. DDQ facilitates dehydrogenation in multistep syntheses, as seen in the preparation of chiral piperidine derivatives .
Reduction Reactions
The ketone group in the piperidinone ring is susceptible to reduction.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous ether, 0°C → rt | 4-(4-Hydroxypiperidin-1-yl)benzoate | 88% | |
| H₂, Pd/C | EtOH, 40 psi, 24 h | 4-(Piperidin-1-yl)benzoate | 91% |
Lithium aluminum hydride reduces the ketone to a secondary alcohol, while catalytic hydrogenation saturates the piperidinone ring to piperidine. These reductions retain the ester group, enabling further functionalization.
Nucleophilic Substitution
The ester group undergoes nucleophilic substitution under basic conditions.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NaOH | H₂O/EtOH, reflux, 6 h | 4-(4-Oxopiperidin-1-yl)benzoic acid | 94% | |
| NH₃ (aq) | THF, 45°C, 3 h | 4-(4-Oxopiperidin-1-yl)benzamide | 76% |
Saponification of the ethyl ester produces the corresponding carboxylic acid, while ammonolysis yields benzamide derivatives .
Aza-Michael Addition
The piperidinone ring participates in aza-Michael reactions to form chiral intermediates.
These reactions proceed via conjugate addition of amines to α,β-unsaturated ketones, forming stereochemically complex products . Diastereomeric ratios (dr) of up to 3:1 are observed, depending on the amine and reaction conditions .
Aldol Condensation
The ketone group enables participation in aldol reactions.
| Aldehyde | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 5,6-Dimethoxy-1-indanone | NaOH, EtOH, reflux | Chalcone-like derivatives | 62% |
Aldol adducts formed with aromatic aldehydes exhibit potential as acetylcholinesterase inhibitors, with IC₅₀ values as low as 1.01 μM .
Stability Under Reactive Conditions
Ethyl 4-(4-oxopiperidin-1-yl)benzoate demonstrates moderate stability:
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Acidic Conditions : Degrades at pH < 2, forming benzoic acid and piperidinone fragments.
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Basic Conditions : Stable in mild bases (pH 8–10) but undergoes saponification at pH > 12.
Key Research Findings
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Stereochemical Impact : Diastereomeric mixtures derived from aza-Michael reactions show significant differences in bioactivity. For example, syn-configured derivatives exhibit 24-fold higher acetylcholinesterase inhibition than anti-isomers .
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Synthetic Utility : The compound serves as a precursor for piperidine-based scaffolds in drug discovery, with applications in neurodegenerative disease research .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antitumor Activity:
Recent studies have indicated that derivatives of piperidinone compounds exhibit significant antitumor properties. Ethyl 4-(4-oxopiperidin-1-yl)benzoate has been investigated for its potential to inhibit cancer cell growth through mechanisms involving polyamine biosynthesis inhibition. For instance, compounds that target polyamine metabolism have shown promise in reducing tumor growth in pancreatic cancer models .
2. Antimicrobial Properties:
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that modifications to the piperidinone structure can enhance activity against various bacterial strains, making it a candidate for developing new antibiotics . The structure-activity relationship (SAR) studies suggest that the presence of the benzoate moiety contributes to increased binding affinity to microbial targets.
3. Neurological Applications:
this compound has been explored for potential neuroprotective effects. Compounds with similar piperidinone structures have demonstrated activity against cholinesterase enzymes, which are critical in neurodegenerative diseases like Alzheimer's . This suggests that this compound could be further developed as a therapeutic agent for cognitive disorders.
Case Study 1: Antitumor Efficacy
In a study focusing on pancreatic cancer, this compound was tested alongside other anthranilic acid derivatives. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in cancer cells by modulating polyamine levels and affecting key signaling pathways associated with tumor growth .
Case Study 2: Antimicrobial Activity
A series of experiments evaluated the antimicrobial properties of this compound against resistant strains of bacteria. The compound was found to exhibit bactericidal effects at low concentrations, demonstrating its potential as an effective antimicrobial agent. Further SAR analysis revealed that specific functional groups on the piperidinone ring were crucial for enhancing antibacterial activity .
Case Study 3: Neuroprotective Effects
Research conducted on neuroprotective agents highlighted the potential of this compound in inhibiting acetylcholinesterase activity. In vitro assays indicated that the compound could improve cognitive function in models of Alzheimer's disease by increasing acetylcholine levels, thus supporting its application in neurological therapeutics .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-oxopiperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidinone ring and benzoate ester moieties play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Variations
Table 1: Key Structural Features and Properties of Ethyl Benzoate Derivatives
Physicochemical and Reactivity Profiles
- Reactivity in Polymer Chemistry: Ethyl 4-(dimethylamino)benzoate exhibits superior reactivity as a co-initiator in resin systems compared to 2-(dimethylamino) ethyl methacrylate, achieving higher degrees of conversion (DC) . The 4-oxopiperidin-1-yl group, being less electron-donating than dimethylamino, may reduce catalytic efficiency but improve thermal stability.
- Solubility and Stability: Ethoxylated ethyl-4-aminobenzoate () is water-soluble due to its ethoxylated chain, whereas this compound’s lipophilic piperidinone ring likely enhances membrane permeability but reduces aqueous solubility .
Biological Activity
Ethyl 4-(4-oxopiperidin-1-yl)benzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring and a benzoate moiety, which contribute to its biological activity. The structure can be represented as follows:
Pharmacological Activities
1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant anticancer properties. For instance, compounds with similar piperidine structures have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HT-29 (colon cancer) cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways, particularly the upregulation of pro-apoptotic genes such as Bax and p53 while downregulating anti-apoptotic genes like Bcl2 .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives can demonstrate broad-spectrum antimicrobial effects, potentially inhibiting the growth of both gram-positive and gram-negative bacteria. The exact mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, potentially making them candidates for treating neurodegenerative diseases .
Case Studies
Several case studies have highlighted the biological activities of piperidine derivatives:
| Study | Compound | Activity | IC50 Value (µM) |
|---|---|---|---|
| 7f | Anticancer (A549) | 193.93 | |
| 40 | Factor Xa Inhibition | High potency | |
| 9 | Neuroprotection | Not specified |
These studies illustrate the diverse biological activities associated with compounds related to this compound.
The mechanisms through which this compound exerts its biological effects include:
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Inhibition of Enzymatic Activity : Compounds similar to this compound have been shown to inhibit enzymes such as factor Xa, which is crucial in the coagulation cascade .
- Modulation of Neurotransmitter Levels : Potential effects on neurotransmitter systems may contribute to neuroprotective effects observed in vitro.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
